![molecular formula C15H20N2O B3046036 2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol CAS No. 118499-01-7](/img/structure/B3046036.png)
2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Overview
Description
2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as MTE or MTEA and has a molecular formula of C15H21N3O.
Mechanism of Action
The exact mechanism of action of MTEA is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
MTEA has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTEA in lab experiments is its low toxicity, which makes it safe for use in cell and animal studies. It is also relatively easy to synthesize and can be obtained in high yields.
However, one of the limitations of using MTEA is its limited solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of MTEA. One area of research is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use as a plant growth regulator in different crops and under different environmental conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of MTEA and its potential applications in the treatment of various diseases.
Scientific Research Applications
MTEA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MTEA has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
In agriculture, MTEA has been studied for its potential use as a plant growth regulator. It has been shown to promote root growth and improve the resistance of plants to abiotic stress.
In industry, MTEA has been investigated for its potential use as a corrosion inhibitor and as a surfactant in the production of nanoparticles.
properties
IUPAC Name |
2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-5-6-13-12(9-10)11-3-2-4-14(15(11)17-13)16-7-8-18/h5-6,9,14,16-18H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWFAWCUZHGDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385534 | |
Record name | 2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118499-01-7 | |
Record name | 2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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